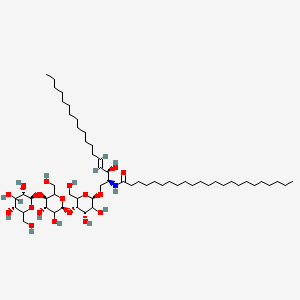![molecular formula C36H71NO3 B3026381 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide CAS No. 2011762-82-4](/img/structure/B3026381.png)
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide
Übersicht
Beschreibung
“N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide” is a chemical compound. It is offered by Benchchem for CAS No. 34227-73-1. It is also related to the compound “N-[(1S,2R,3E)-1-(Hydroxymethyl)-2-hydroxy-3-icocenyl]hexadecanamide” as per Mol-Instincts .
Molecular Structure Analysis
The molecular structure of this compound is complex. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . The molecular formula is C36H61N5O6, and the molecular weight is 659.9 .Wissenschaftliche Forschungsanwendungen
Cancer Progression and Prognostic Markers
Ceramide synthases (CERSes), also known as longevity assurance (LASS) genes, play crucial roles in cancer progression. The CERS family consists of six members: CERS1, CERS2, CERS3, CERS4, CERS5, and CERS6. These enzymes are involved in the de novo pathway of ceramide synthesis, where they N-acylate dihydrosphingosine to form dihydroceramide, which is then converted to ceramide .
- CERS1 and ER Stress : CERS1, mainly associated with ER stress and the PI3K/AKT pathway, synthesizes C18-ceramide. This specific ceramide type has implications in hypophysoma, head and neck squamous cell carcinoma (HNSCC), and prostate cancer. Drugs promoting CERS1 expression and C18-ceramide production may be potential therapeutic options .
Internal Standard for Quantification
C18 Ceramide-d3 (d18:1/18:0-d3) serves as an internal standard for quantifying C18 Ceramide (d18:1/18:0). Researchers use it in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) analyses. C18 Ceramide is an endogenous bioactive sphingolipid .
Wirkmechanismus
Target of Action
C18-Ceramide-d3, also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family .
Mode of Action
C18-Ceramide-d3 interacts with its targets, the CerS, altering metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation . This interaction results in changes in the function of the cell, such as inducing cell growth inhibition and apoptosis .
Biochemical Pathways
C18-Ceramide-d3 is involved in the sphingolipid synthesis pathway . Ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .
Pharmacokinetics
It is known that ceramides are synthesized by amide bond-mediated interactions between sphingoid bases, long-chain amino alcohols, and fatty acids through a de novo pathway, a sphingomyelin (sm) hydrolysis pathway, and a catabolic pathway .
Result of Action
The molecular and cellular effects of C18-Ceramide-d3’s action include the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specifically, increased levels of C18-Ceramide-d3 have been associated with poorer overall survival in individuals with metastatic castration-resistant prostate cancer .
Action Environment
The action, efficacy, and stability of C18-Ceramide-d3 can be influenced by environmental factors. For instance, vitamin D supplementation has been shown to significantly enhance plasma C18-Ceramide-d3 levels in patients with Type 2 Diabetes . This suggests that dietary factors and supplements can influence the levels and activity of C18-Ceramide-d3 in the body.
Eigenschaften
IUPAC Name |
18,18,18-trideuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-MOZMBTNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



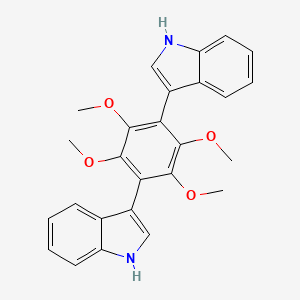


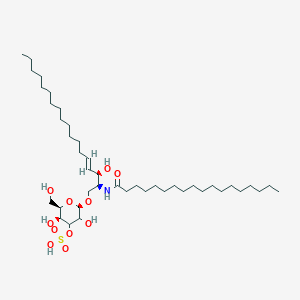
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide](/img/structure/B3026305.png)
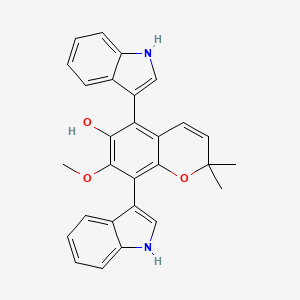

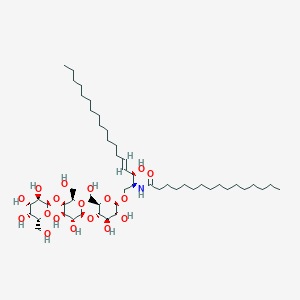

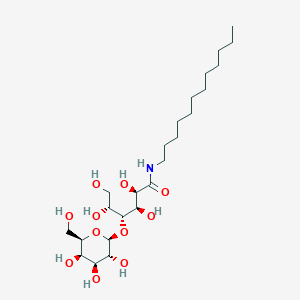
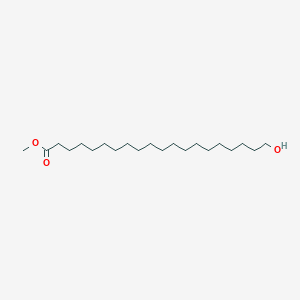
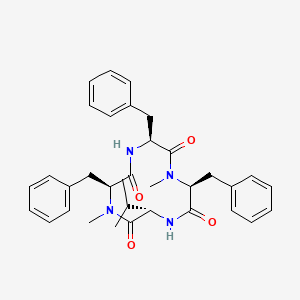
![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)
